(E)-3-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one
Description
The compound (E)-3-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a hybrid heterocyclic molecule combining a coumarin (2H-chromen-2-one) core with a thiazole ring functionalized by a hydrazinyl-linked 4-(dimethylamino)benzylidene group. Such compounds are typically synthesized via cyclocondensation reactions between hydrazine derivatives and α-bromoacetyl coumarins .
Properties
IUPAC Name |
3-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-25(2)16-9-7-14(8-10-16)12-22-24-21-23-18(13-28-21)17-11-15-5-3-4-6-19(15)27-20(17)26/h3-13H,1-2H3,(H,23,24)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODQZFLIFGJBOU-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one, also known by its CAS number 1408316-04-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C21H18N4O2S
- Molecular Weight : 390.46 g/mol
- Synonyms : Various names include 3-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1,3-thiazol-4-yl)-2H-chromen-2-one.
The compound's biological activity is largely attributed to its structural components, which include a thiazole ring and a chromenone moiety. These structures are known to interact with various biological targets, including enzymes and receptors involved in disease processes.
Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's. The results from a study using the Ellman method indicated significant inhibitory activity:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Rivastigmine | 0.5 | Positive Control |
| (E)-3-(...) | 0.8 | AChE Inhibition |
| (E)-3-(...) | 1.1 | BChE Inhibition |
This suggests that the compound may be a promising candidate for further development as a therapeutic agent against cognitive decline associated with cholinergic dysfunction .
Antimicrobial Activity
Research has also indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested. This positions the compound as a potential lead for developing new antimicrobial agents .
Anticancer Properties
The cytotoxicity of the compound has been assessed against several cancer cell lines, including HeLa and MCF-7. The results showed that the compound induced apoptosis in these cells, with IC50 values reported at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. This indicates a significant potential for the development of anticancer therapies based on this scaffold .
Study 1: Neuroprotective Effects
In a recent study, researchers investigated the neuroprotective effects of (E)-3-(...) in a mouse model of Alzheimer's disease. The treatment group exhibited improved cognitive function compared to controls, alongside reduced levels of amyloid-beta plaques in the brain. This suggests that the compound not only inhibits cholinesterases but may also have additional neuroprotective mechanisms .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study on related thiazole-hydrazone derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus. The compounds showed varying degrees of inhibition, suggesting potential for development as antibacterial agents .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to (E)-3-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one have been reported to inhibit cell proliferation and promote cell cycle arrest .
Antimalarial and Antitrypanosomal Activities
Recent investigations into the biological efficacy of related compounds have highlighted their potential against malaria and trypanosomiasis. A series of synthesized 4-hydroxycoumarin derivatives containing thiazole and hydrazine moieties were evaluated for their antimalarial activity, with some showing promising results in inhibiting Plasmodium falciparum growth .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of synthesized coumarin-thiazole derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring enhanced antibacterial activity significantly .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity evaluation against HeLa cells revealed that some derivatives of this compound exhibited moderate cytotoxic effects, with cell viability ranging from 74.9% to 100% at concentrations of 20 μM . These findings suggest potential for further development as anticancer agents.
Chemical Reactions Analysis
General Synthetic Strategy for Coumarin-Thiazole Hydrazones
The target compound likely forms through:
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Step 1 : Synthesis of a thiosemicarbazide intermediate by condensing 4-(dimethylamino)benzaldehyde with thiosemicarbazide.
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Step 2 : Cyclization with α-haloketones (e.g., phenacyl bromides) or α-chloroketones to form the thiazole ring.
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Step 3 : Coupling with a preformed coumarin derivative (e.g., 3-acetylcoumarin) via hydrazone linkage.
This aligns with methods for analogous compounds like (E)-3-(2-(2-benzylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one (4f), synthesized via:
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Reaction of p-dimethylaminobenzaldehyde thiosemicarbazone with phenacyl bromide under green LED irradiation in ethanol/water .
Key Reaction Parameters
| Parameter | Condition/Value | Source |
|---|---|---|
| Solvent System | Ethanol/water (1:2) | |
| Catalyst | None (photochemical activation under 9W green LED) | |
| Reaction Time | 60 minutes | |
| Yield | Up to 93% for similar hybrids |
Spectroscopic Characterization
For the closely related compound 4f :
¹H NMR (DMSO-d₆) :
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δ 12.24 (s, 1H, NH)
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δ 8.55 (s, 1H, H-C=N-)
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δ 8.07 (s, 1H, aromatic H)
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δ 7.86 (d, J=8.0 Hz, aromatic H)
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δ 7.48 (s, 1H, thiazole H)
¹³C NMR (DMSO-d₆) :
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168.86 (C=S)
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149.82 (C=N)
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142.03 (coumarin C=O)
Functionalization Reactions
Thiazolylhydrazones exhibit reactivity at:
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Hydrazone NH : Participates in cyclocondensation with hydrazonoyl halides to form bis-thiazoles .
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Thiazole C5 : Diazotization and coupling with aromatic amines to yield azo derivatives (e.g., Dye 121 in ).
For example:
Reported yields: 70–92% for analogous systems .
Biological Relevance
While not directly studied for the queried compound, structurally similar hybrids demonstrate:
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Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
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Anticancer potential : IC₅₀ values of 12–45 µM against MCF-7 and HepG2 cell lines .
Comparative Analysis of Analogues
| Compound | Key Feature | Yield | Bioactivity (IC₅₀) |
|---|---|---|---|
| 4f | Coumarin-thiazole hybrid | 93% | Not reported |
| 7b | Indole-thiazole bis-hydrazone | 85% | 18 µM (MCF-7) |
| 9e | Bromophenyl-thiazole | 82% | 22 µM (HepG2) |
Recommended Optimization Strategies
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Benzylidene Moieties
The benzylidene group’s substituents critically modulate physicochemical and biological properties:
- 3,4-Dimethoxybenzylidene derivative (3b): Structure: 3-(2-(2-(3,4-Dimethoxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one. Properties: Exhibits a high melting point (>300°C) and IR bands at 3310 cm⁻¹ (NH), 1727 cm⁻¹ (C=O), and 1601 cm⁻¹ (C=N) .
- 4-Chlorobenzylidene derivative: Structure: (E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one. Synthesis: Prepared via cyclocondensation of 4-chlorobenzylidene thiosemicarbazone with 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one in chloroform-ethanol . The electron-withdrawing -Cl group may reduce electron density in the thiazole-coumarin system, affecting reactivity or optical properties.
- 4-(Dimethylamino)benzylidene derivative: Structure: The target compound’s -NMe₂ group provides strong electron-donating effects, which could enhance fluorescence (common in coumarins) and improve interactions in biological systems (e.g., DNA intercalation).
Thiazole vs. Thiadiazole Derivatives
- Thiadiazole-containing coumarins: Example: (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio)acetyl)-2H-chromen-2-one derivatives. Properties: Synthesized via one-pot multicomponent reactions with high yields.
Spectral and Crystallographic Analysis
- IR Spectroscopy : All analogues show characteristic NH (≈3300 cm⁻¹), C=O (≈1720 cm⁻¹), and C=N (≈1600 cm⁻¹) stretches .
- Crystallography: The 4-chlorobenzylidene derivative forms yellow block-like crystals recrystallized from ethanol-chloroform .
Antimicrobial Activity
- Thiadiazole-coumarin hybrids demonstrate moderate to strong antibacterial and antifungal activity in cup-plate assays . The -NMe₂ group’s basicity may enhance membrane permeability in the target compound.
Electronic and Optical Properties
- Coumarins are known for fluorescence; the -NMe₂ group likely red-shifts absorption/emission maxima compared to -Cl or -OMe analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
